molecular formula C7H4ClIN2 B106426 4-Chloro-3-iodo-1H-indazole CAS No. 518990-33-5

4-Chloro-3-iodo-1H-indazole

Cat. No. B106426
M. Wt: 278.48 g/mol
InChI Key: GOBJFDRCHXFRIE-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-indazole is a compound that belongs to the indazole class, which consists of fused five- and six-membered nitrogen-containing heterocycles. Indazoles are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Chloro-3-iodo-1H-indazole, they do provide insights into the structural characteristics of related indazole derivatives, which can be informative for understanding the properties of 4-Chloro-3-iodo-1H-indazole.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the construction of the indazole core followed by functionalization at various positions on the ring system. The papers provided do not detail the synthesis of 4-Chloro-3-iodo-1H-indazole specifically, but they do describe the crystal structures of similar compounds, which suggests that similar synthetic strategies could be employed for the synthesis of 4-Chloro-3-iodo-1H-indazole.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using X-ray diffraction techniques, as demonstrated in the first paper for a triazole derivative . The indazole system is generally planar or nearly planar, as seen in the second and third papers, which describe the crystal structures of 3-chloro-1-methyl-5-nitro-1H-indazole and N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, respectively . These findings suggest that 4-Chloro-3-iodo-1H-indazole would also exhibit a planar or nearly planar structure, which is typical for indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the substituents attached to the indazole core. The papers do not provide specific reactions for 4-Chloro-3-iodo-1H-indazole, but the presence of chloro and iodo substituents suggests that it could undergo nucleophilic substitution reactions, where the halogens are replaced by other groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure and the nature of their substituents. The planarity of the indazole system can affect the compound's crystal packing and intermolecular interactions, as seen in the second paper, where two molecules of 3-chloro-1-methyl-5-nitro-1H-indazole form a dimer through close contact between a nitro-O atom and a chlorine atom . The presence of halogens in 4-Chloro-3-iodo-1H-indazole would likely influence its physical properties, such as melting point and solubility, and could facilitate intermolecular interactions such as halogen bonding.

Scientific Research Applications

Crystallographic Analysis

  • The 3-chloro-1H-indazole system in a particular molecule shows an almost planar structure, which is nearly perpendicular to the allyl chain, and forms a three-dimensional network through hydrogen bonds (Chicha et al., 2014).

Synthetic Approaches

  • Research on synthetic approaches to 1H- and 2H-indazolyl derivatives focuses on characterizing indazolylpyridinium products and their isomerization under various conditions (Isin et al., 2001).

Biological Activity Studies

  • A study synthesized a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones and screened them for antibacterial, antifungal, antitubercular, and antiinflammatory activities, showing promising results (Samadhiya et al., 2012).

Efficient Synthesis Techniques

  • Efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions has been reported (Fraile et al., 2011).

Discovery and Optimization in Medicinal Chemistry

  • A study identified 5-(2-chlorophenyl)indazole compound 4 as an antagonist of the TRPA1 ion channel, highlighting the role of indazole in medicinal chemistry (Rooney et al., 2014).

Safety And Hazards

The safety information for 4-Chloro-3-iodo-1H-indazole indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, and P351 .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBJFDRCHXFRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625977
Record name 4-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodo-1H-indazole

CAS RN

518990-33-5
Record name 4-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-iodo-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
… To a stirred mixture of 4-chloro-3-iodo-1H-indazole (0.18 g, 0.65 mmol) and TBAB (4 mg, 0.01 mmol) in CH 2 Cl 2 (20 mL) and 50% aq KOH (20 mL) was added, dropwise, (2-(…
Number of citations: 37 www.sciencedirect.com

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